An In-depth Technical Guide to the Physical and Chemical Properties of 2-Naphthol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthol, also known as β-naphthol, is an aromatic organic compound with the chemical formula C₁₀H₇OH. It is a structural isomer of 1-naphthol, with the hydroxyl group attached to the second carbon of the naphthalene ring.[1] This seemingly minor difference in the position of the hydroxyl group leads to distinct physical and chemical properties, making 2-naphthol a versatile and crucial intermediate in various industrial applications, including the synthesis of dyes, pigments, pharmaceuticals, and antioxidants.[1][2] Its reactivity is largely governed by the interplay between the electron-rich naphthalene ring and the activating hydroxyl group, making it a subject of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical properties of 2-Naphthol, detailed experimental protocols for its characterization, and visualizations of key chemical pathways.
Physical Properties
2-Naphthol is a colorless to yellowish crystalline solid with a faint phenolic odor.[3] It is known to darken upon exposure to air and light. The key physical properties of 2-Naphthol are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | References |
| IUPAC Name | Naphthalen-2-ol | [4] |
| CAS Number | 135-19-3 | [4] |
| Molecular Formula | C₁₀H₈O | [5] |
| Molar Mass | 144.17 g/mol | [4] |
| Appearance | Colorless to yellowish crystalline solid | [4] |
| Melting Point | 121-123 °C | [4] |
| Boiling Point | 285-286 °C | [4] |
| Density | 1.28 g/cm³ | [4] |
| Solubility in Water | 0.74 g/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and benzene. | [4] |
| pKa | 9.51 | [4] |
| Vapor Pressure | 10 mmHg at 145.5 °C | [5] |
Chemical Properties and Reactivity
The chemical behavior of 2-Naphthol is characterized by the reactivity of its hydroxyl group and the susceptibility of the naphthalene ring to electrophilic substitution. The hydroxyl group is more reactive than in phenols, making 2-Naphthol a valuable precursor for a wide range of chemical transformations.[2]
Acidity
With a pKa of 9.51, 2-Naphthol is a weak acid, comparable to phenols. It readily dissolves in aqueous alkaline solutions to form naphthoxide salts.
Electrophilic Aromatic Substitution
The hydroxyl group is an activating, ortho-, para-directing group. In the case of 2-Naphthol, electrophilic attack preferentially occurs at the C1 and C3 positions. Key electrophilic substitution reactions include:
-
Nitration: Reaction with nitric acid yields 1-nitro-2-naphthol.
-
Halogenation: Bromination in acetic acid yields 1-bromo-2-naphthol.[4]
-
Sulfonation: Sulfonation with sulfuric acid is temperature-dependent, yielding different isomers.
-
Azo Coupling: 2-Naphthol readily couples with diazonium salts at the C1 position to form intensely colored azo dyes. This reaction is fundamental to the dye and pigment industry.
Bucherer Reaction
The Bucherer reaction is a reversible conversion of 2-Naphthol to 2-naphthylamine in the presence of ammonia and sodium bisulfite.[4][6] This reaction is of significant industrial importance for the synthesis of amino-naphthalene derivatives, which are precursors for dyes.
Betti Reaction
The Betti reaction is a multicomponent reaction involving 2-Naphthol, an aldehyde, and a primary or secondary amine to form aminobenzylnaphthols, known as Betti bases.[7] These compounds are of interest in medicinal chemistry due to their potential biological activities.
Oxidation
Oxidative coupling of 2-Naphthol, often catalyzed by transition metals, can lead to the formation of 1,1'-Bi-2-naphthol (BINOL), a chiral ligand widely used in asymmetric synthesis.[4]
Experimental Protocols
Synthesis of 2-Naphthol from Naphthalene-2-sulfonic acid
This traditional method involves two main steps: sulfonation of naphthalene and subsequent alkali fusion.
Procedure:
-
Sulfonation of Naphthalene: Heat naphthalene with concentrated sulfuric acid at 160 °C to favor the formation of naphthalene-2-sulfonic acid.
-
Alkali Fusion:
-
In a nickel or copper crucible, prepare a melt of sodium hydroxide.
-
Gradually add the sodium salt of naphthalene-2-sulfonic acid to the molten sodium hydroxide at approximately 300 °C.
-
Heat the mixture to around 320 °C with vigorous stirring until the reaction is complete, indicated by the formation of a fluid melt.[8]
-
-
Work-up:
-
Carefully pour the hot melt onto a metal sheet to cool and solidify.
-
Dissolve the solidified mass in hot water.
-
Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the crude 2-Naphthol.[8]
-
-
Purification:
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude 2-Naphthol from a suitable solvent, such as aqueous ethanol or toluene, to obtain purified crystals.[3]
-
Determination of Melting Point of 2-Naphthol
Procedure:
-
Sample Preparation: Finely powder a small amount of dry, purified 2-Naphthol.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (121-123 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
-
Azo Coupling Reaction: Synthesis of an Azo Dye
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C, to form a solution of benzenediazonium chloride.
-
-
Coupling Reaction:
-
Dissolve 2-Naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-Naphthol solution with constant stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
-
Isolation and Purification:
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Naphthol.
| Spectroscopic Technique | Characteristic Data | References |
| UV-Vis (in Ethanol) | λmax: 226 nm, 274 nm, 323 nm | [12][13] |
| FTIR (KBr Pellet, cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1210 (C-O stretch), ~860, 815, 745 (C-H out-of-plane bend) | [14] |
| ¹H NMR (CDCl₃, δ in ppm) | 7.82-7.72 (m, 2H), 7.45-7.38 (m, 1H), 7.33-7.27 (m, 2H), 7.16-7.11 (m, 2H), ~5.0 (s, 1H, OH) | [15][16] |
| ¹³C NMR (CDCl₃, δ in ppm) | 153.5, 134.6, 129.5, 129.0, 127.7, 126.5, 126.4, 123.6, 117.7, 109.4 | [17] |
Visualizations
Synthesis of 2-Naphthol Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of 2-Naphthol.
Bucherer Reaction Mechanism
The Bucherer reaction provides a pathway for the amination of 2-Naphthol.
Metabolic Pathway of 2-Naphthol
In biological systems, 2-Naphthol undergoes metabolic transformations, primarily through conjugation reactions.
Conclusion
2-Naphthol remains a cornerstone of industrial organic synthesis, with its rich chemistry enabling the production of a vast array of valuable compounds. A thorough understanding of its physical properties, chemical reactivity, and the experimental methodologies for its synthesis and characterization is paramount for researchers and professionals in the chemical and pharmaceutical sciences. This guide has provided a detailed overview of these aspects, offering a solid foundation for the safe and effective utilization of this important chemical intermediate.
References
- 1. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chemistry-solutions.com [chemistry-solutions.com]
- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Naphthol (HMDB0012322) [hmdb.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]
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